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Compound of Interest

Compound Name: BDP TMR alkyne

Cat. No.: B1192296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to BDP TMR Alkyne and Bioorthogonal
Cycloaddition Reactions
BDP TMR alkyne is a highly efficient, bright, and photostable fluorescent probe belonging to

the borondipyrromethene (BODIPY) class of dyes. It is spectrally similar to

tetramethylrhodamine (TAMRA) but offers a significantly higher fluorescence quantum yield,

making it an excellent choice for a wide range of fluorescence-based detection and imaging

applications. The terminal alkyne group on the BDP TMR molecule allows it to participate in

bioorthogonal "click chemistry" reactions, enabling the precise and efficient labeling of

biomolecules.

Two primary types of alkyne-azide cycloaddition reactions are widely used in bioconjugation:

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This reaction involves the use of a

copper(I) catalyst to ligate a terminal alkyne (like BDP TMR alkyne) to an azide-modified

molecule. CuAAC is highly efficient and specific, proceeding rapidly under mild,

biocompatible conditions.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click reaction

that utilizes a strained cyclooctyne derivative (e.g., BCN, DBCO) instead of a terminal

alkyne. The high ring strain of the cyclooctyne allows it to react spontaneously with an azide
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without the need for a catalyst. This is particularly advantageous for applications in living

cells where the cytotoxicity of copper is a concern.

Clarification on BDP TMR Alkyne and SPAAC: It is important to note that BDP TMR alkyne,

being a terminal alkyne, is primarily used in CuAAC. The term "Strain-Promoted Alkyne-Azide

Cycloaddition" specifically refers to reactions involving strained cyclooctynes. While BDP TMR
alkyne is not directly used in a traditional SPAAC reaction, this document will provide a

comprehensive guide to its application in the highly efficient CuAAC reaction and also discuss

SPAAC as a copper-free alternative for bioorthogonal labeling.

Properties of BDP TMR Alkyne
The exceptional photophysical properties of BDP TMR alkyne make it a superior fluorescent

probe for a variety of applications. A summary of its key quantitative data is presented below.

Property Value Citation(s)

Excitation Maximum (λ_max) 545 nm [1]

Emission Maximum (λ_em) 570 nm [1]

Fluorescence Quantum Yield

(Φ)
0.95

Molar Extinction Coefficient (ε)
~55,000 L·mol⁻¹·cm⁻¹ (for the

azide derivative, likely similar)

Molecular Weight 435.28 g/mol

Solubility
Good in DMSO, alcohols, and

chlorinated organic solvents

Application: Labeling of Azide-Modified Proteins
with BDP TMR Alkyne via CuAAC
A primary application of BDP TMR alkyne is the fluorescent labeling of proteins that have been

metabolically or chemically modified to contain an azide group. This is commonly achieved by

introducing an azide-bearing unnatural amino acid, such as L-azidohomoalanine (AHA), into
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the protein of interest. The subsequent CuAAC reaction specifically attaches the BDP TMR

fluorophore to the azide-modified protein.

Experimental Workflow for Protein Labeling

Step 1: Incorporation of Azide

Step 2: CuAAC Reaction

Step 3: Purification and Analysis

Metabolically incorporate
L-azidohomoalanine (AHA)

into protein of interest

Incubate azide-modified protein
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Add Copper(I) catalyst
(e.g., CuSO4/Sodium Ascorbate)

Purify labeled protein
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Analyze labeling efficiency
(e.g., SDS-PAGE, spectroscopy)
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Workflow for protein labeling with BDP TMR alkyne via CuAAC.

Detailed Protocol for In Vitro Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins.

Materials:

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

BDP TMR alkyne

Anhydrous Dimethylsulfoxide (DMSO)

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

Sodium ascorbate solution (e.g., 250 mM in water, freshly prepared)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to

stabilize Cu(I) and protect the protein)

Purification supplies (e.g., dialysis cassette, size-exclusion chromatography column)

Procedure:

Prepare Reagents:

Dissolve BDP TMR alkyne in anhydrous DMSO to prepare a 10 mM stock solution. Store

protected from light at -20°C.

Prepare a fresh solution of sodium ascorbate immediately before use.

Set up the Reaction:

In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5

mg/mL.

Add the BDP TMR alkyne stock solution to a final concentration that is a 3-10 fold molar

excess over the protein. The final DMSO concentration should be kept below 5% (v/v).
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If using THPTA, add it to the reaction mixture to a final concentration equivalent to the

CuSO₄ concentration.

Initiate the Reaction:

Add the CuSO₄ solution to a final concentration of 1 mM.

Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to

reduce Cu(II) to the active Cu(I) catalyst.

Gently mix the reaction components.

Incubation:

Incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive

proteins, the reaction can be performed at 4°C for 12-24 hours.

Purification:

Remove the unreacted dye and catalyst from the labeled protein using dialysis or size-

exclusion chromatography.

Analysis:

Confirm successful labeling by running the purified protein on an SDS-PAGE gel and

visualizing the fluorescence of the BDP TMR tag.

Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the

absorbance at 280 nm (for the protein) and 545 nm (for BDP TMR alkyne).

Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC) as a Copper-Free Alternative
For applications where copper is cytotoxic, such as live-cell imaging, SPAAC is the preferred

method. In a typical SPAAC experiment for labeling, the biomolecule is modified with an azide,

and the fluorescent probe is functionalized with a strained cyclooctyne.
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SPAAC Reaction Mechanism
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General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

General Protocol for Live-Cell Labeling using SPAAC
This protocol describes the general steps for labeling azide-containing biomolecules in live

cells with a cyclooctyne-functionalized dye.

Materials:

Cells cultured on coverslips or in imaging dishes.

Medium for metabolic labeling (e.g., methionine-free medium for AHA labeling).

Azide-modified metabolic precursor (e.g., L-azidohomoalanine (AHA) or an azido sugar like

Ac₄ManNAz).

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye).

Phosphate-buffered saline (PBS).

Fixative (e.g., 4% paraformaldehyde), if required.
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Mounting medium.

Procedure:

Metabolic Labeling:

Culture cells in the appropriate medium containing the azide-modified precursor for a

sufficient time to allow incorporation into the biomolecules of interest (e.g., 4-48 hours).

SPAAC Reaction:

Prepare a stock solution of the cyclooctyne-dye in DMSO.

Dilute the cyclooctyne-dye in pre-warmed cell culture medium to a final concentration of

10-50 µM.

Wash the cells twice with warm PBS to remove unincorporated azide precursor.

Add the dye-containing medium to the cells and incubate for 15-60 minutes at 37°C,

protected from light.

Washing and Imaging:

Wash the cells three times with warm PBS to remove unreacted dye.

The cells can now be imaged live, or fixed and mounted for microscopy.

Conclusion
BDP TMR alkyne is a powerful tool for fluorescently labeling biomolecules with high sensitivity

and photostability. While it is primarily used in copper-catalyzed click chemistry (CuAAC),

understanding the principles of both CuAAC and the copper-free alternative, SPAAC, is crucial

for selecting the appropriate bioorthogonal strategy for a given application. The detailed

protocols provided herein serve as a starting point for researchers to effectively utilize BDP
TMR alkyne in their studies and to explore copper-free alternatives when necessary. Careful

optimization of reaction conditions will ensure successful and reproducible results in your

research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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